

A Technical Guide to BMS-536924-Mediated Apoptosis Induction

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Compound of Interest		
Compound Name:	BMS-536924	
Cat. No.:	B612114	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: BMS-536924 is a potent, orally active, and selective small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overexpression is implicated in the development and progression of numerous cancers. [3][4] By competitively inhibiting the ATP-binding site of these receptors, BMS-536924 effectively blocks downstream signaling cascades, primarily the PI3K/Akt pathway, which are essential for suppressing apoptosis.[5][6] This disruption of pro-survival signaling shifts the cellular balance towards programmed cell death, making BMS-536924 a compound of significant interest in oncology research, particularly for overcoming drug resistance.[2][7] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the induction of apoptosis by BMS-536924.

Core Mechanism of Action

BMS-536924 functions as an ATP-competitive inhibitor, targeting the kinase domains of both IGF-1R and the structurally related insulin receptor (IR).[2] Its inhibitory concentrations (IC50) are 100 nM for IGF-1R and 73 nM for IR.[1] In cancer cells that are dependent on the IGF-1R signaling axis for survival, this inhibition is the primary trigger for apoptosis.

The binding of ligands such as IGF-1 or IGF-2 to IGF-1R initiates receptor autophosphorylation and subsequent activation of downstream pro-survival pathways. The two principal signaling cascades are:



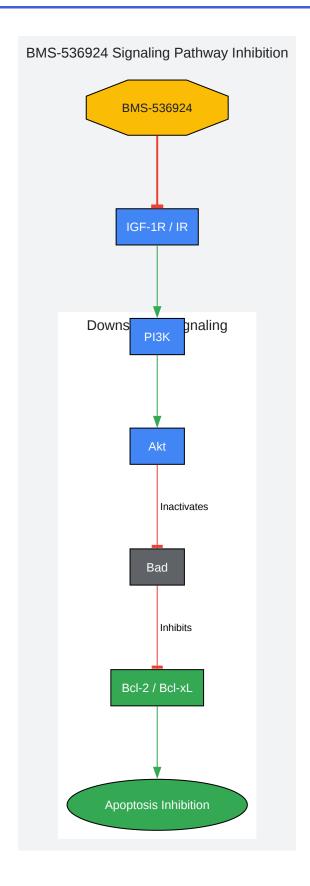




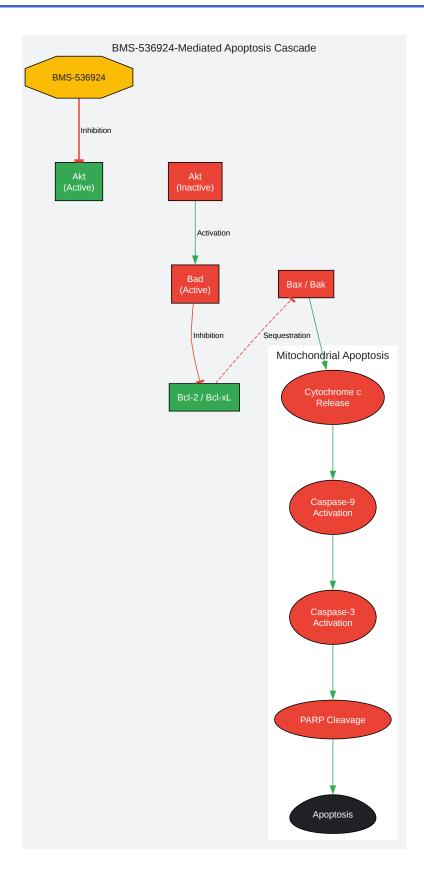
- Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a central pathway in promoting cell survival. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K. PI3K generates PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including Bad (a BH3-only protein) and Forkhead box O (FOXO) transcription factors, thereby preventing apoptosis and promoting cell proliferation.
 [6][8][9]
- MAPK/ERK Pathway: This pathway is also activated by IGF-1R and is primarily involved in regulating cell proliferation and differentiation.[6]

BMS-536924 blocks the initial autophosphorylation of IGF-1R/IR, preventing the activation of these downstream effectors.[5][6] The subsequent deactivation of the PI3K/Akt pathway is a crucial event that removes the inhibitory signals on pro-apoptotic machinery, directly leading to the induction of programmed cell death.[6][10]

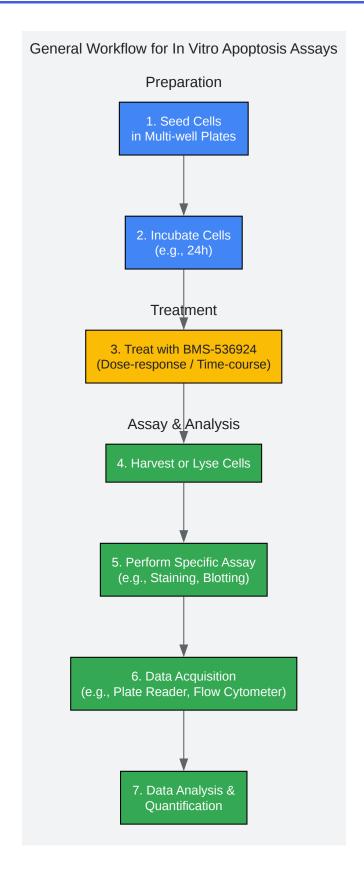












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